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Compound of Interest

Compound Name: 3-Methoxy-3-oxopropanoic acid

Cat. No.: B097156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for malonic
acid monomethyl ester (also known as methyl hydrogen malonate), a key reagent and building
block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental
protocols for data acquisition. This information is crucial for the accurate identification,
characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for malonic acid monomethyl ester is CaHesOa4, and its molecular weight is
118.09 g/mol . The spectroscopic data presented below are consistent with its chemical
structure: a three-carbon chain with a carboxylic acid group at one terminus and a methyl ester
at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
proton (*H) and carbon-13 (*3C) NMR spectra of malonic acid monomethyl ester provide distinct
signals corresponding to the different chemical environments of the nuclei.

Table 1: *H NMR Spectroscopic Data for Malonic Acid Monomethyl Ester
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.75 Singlet 3H -OCHs
~3.40 Singlet 2H -CH2-
~11.5 (broad) Singlet 1H -COOH

Table 2: 13C NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

Chemical Shift (6) ppm

Assignment

~170 C=0 (Carboxylic Acid)
~167 C=0 (Ester)

~52 -OCHs

~41 -CH2-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of malonic acid monomethyl ester is characterized by strong absorption bands

corresponding to the carbonyl groups of the carboxylic acid and the ester, as well as the O-H

stretch of the carboxylic acid.

Table 3: Key IR Absorption Bands for Malonic Acid Monomethyl Ester

Wavenumber (cm~—2) Intensity

Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
~1740 Strong C=0 stretch (Ester)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1200 Strong C-O stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Malonic Acid Monomethyl Ester

miz Interpretation

118 [M]* (Molecular lon)

101 [M - OHJ*

87 [M - OCHs]*

74 [M - COOH]* or [CH2(CO)OCHSs]*
59 [COOCHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of malonic acid monomethyl ester in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

o Data Acquisition:

o

'H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR to achieve an adequate signal-to-
noise ratio.
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FT-IR Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of liquid malonic acid monomethyl ester
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: For analysis by GC-MS, the carboxylic acid group of malonic acid
monomethyl ester is often derivatized (e.g., by silylation) to increase its volatility.

o Chromatographic Separation: Inject the derivatized sample into a gas chromatograph
equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

o Mass Analysis: The eluent from the GC is introduced into the mass spectrometer, which is
typically operated in electron ionization (EI) mode. The mass spectrum is recorded over a
suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
compound like malonic acid monomethyl ester.
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Caption: A logical workflow for the structural elucidation of an organic compound.

 To cite this document: BenchChem. [Spectroscopic Profile of Malonic Acid Monomethyl
Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097156#malonic-acid-monomethyl-ester-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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